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molecular formula C6H3Cl3N2O2 B1626817 2,6-Dichloro-3-chloromethyl-5-nitropyridine CAS No. 51071-61-5

2,6-Dichloro-3-chloromethyl-5-nitropyridine

Cat. No. B1626817
M. Wt: 241.5 g/mol
InChI Key: NKMZKPJIEVZLQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03974166

Procedure details

117.5 g (0.6 mol) of 2,6-dichloro-3-chloromethylpyridine are dissoled in a mixture of 540 ml of concentrated sulphuric acid and 600 ml of 100% strength fuming nitric acid. The reaction mixture is then heated at 110°C in an oil bath for 5 hours. After cooling to approx. 20°C, the reaction mixture is poured onto ice. The resulting crystals are filtered off and are purified by being well ground with water in a mortar and then filtered off with suction and rinsed with water on the filter. After drying the crude product in vacuo at 25°C over diphosphorus pentoxide. crude 2,6-dichloro-3-chloromethyl-5-nitropyridine is obtained in the form of pale yellow crystals, which can be recrystallised from methanol.
Quantity
117.5 g
Type
reactant
Reaction Step One
Quantity
540 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([CH2:8][Cl:9])=[CH:6][CH:5]=[C:4]([Cl:10])[N:3]=1.[N+:11]([O-])([OH:13])=[O:12]>S(=O)(=O)(O)O>[Cl:1][C:2]1[C:7]([CH2:8][Cl:9])=[CH:6][C:5]([N+:11]([O-:13])=[O:12])=[C:4]([Cl:10])[N:3]=1

Inputs

Step One
Name
Quantity
117.5 g
Type
reactant
Smiles
ClC1=NC(=CC=C1CCl)Cl
Name
Quantity
540 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to approx. 20°C
ADDITION
Type
ADDITION
Details
the reaction mixture is poured onto ice
FILTRATION
Type
FILTRATION
Details
The resulting crystals are filtered off
CUSTOM
Type
CUSTOM
Details
are purified
FILTRATION
Type
FILTRATION
Details
filtered off with suction
WASH
Type
WASH
Details
rinsed with water on the filter
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying the crude product in vacuo at 25°C over diphosphorus pentoxide

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=C(C=C1CCl)[N+](=O)[O-])Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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